molecular formula C8H3BrF3IN2 B2760335 8-Bromo-3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 2384795-34-8

8-Bromo-3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B2760335
CAS No.: 2384795-34-8
M. Wt: 390.93
InChI Key: LLXJUNMIVIACER-UHFFFAOYSA-N
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Description

8-Bromo-3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C8H3BrF3IN2. It is a member of the imidazo[1,2-a]pyridine family, which is known for its diverse applications in organic synthesis and pharmaceutical chemistry .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Future Directions

Trifluoromethylpyridines, which include this compound, have found extensive use in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents , suggesting that this compound may also target the tuberculosis bacterium.

Mode of Action

Imidazo[1,2-a]pyridine analogues have been shown to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that the compound may interact with its targets to inhibit the growth of these bacteria.

Biochemical Pathways

Given the potential antituberculosis activity of imidazo[1,2-a]pyridine analogues , it is possible that this compound affects pathways related to the survival and proliferation of the tuberculosis bacterium.

Pharmacokinetics

One of the imidazo[1,2-a]pyridine analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing , suggesting that this compound may have similar properties.

Result of Action

Given the potential antituberculosis activity of imidazo[1,2-a]pyridine analogues , it is possible that this compound inhibits the growth of the tuberculosis bacterium, leading to a reduction in bacterial load.

Action Environment

It is generally recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c , suggesting that light, moisture, and temperature may affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the halogenation of imidazo[1,2-a]pyridine derivatives using bromine and iodine under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or copper to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various imidazo[1,2-a]pyridine derivatives with different functional groups .

Properties

IUPAC Name

8-bromo-3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3IN2/c9-5-1-4(8(10,11)12)3-15-6(13)2-14-7(5)15/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXJUNMIVIACER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(N2C=C1C(F)(F)F)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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